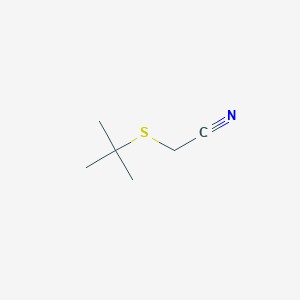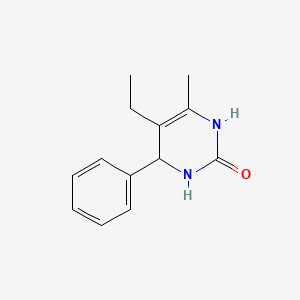
5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction can be catalyzed by various acids, such as hydrochloric acid or acetic acid, and typically requires heating.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidinones, while reduction could produce dihydropyrimidines.
Scientific Research Applications
5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl and methyl groups.
5-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl group.
6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl group.
Uniqueness
The presence of both ethyl and methyl groups in 5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one may confer unique chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-ethyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-3-11-9(2)14-13(16)15-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
CSKSZFCBIDJICQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)NC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


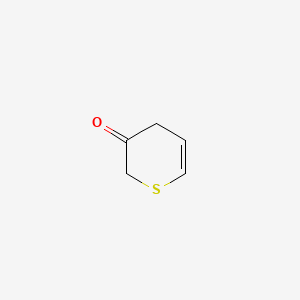
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
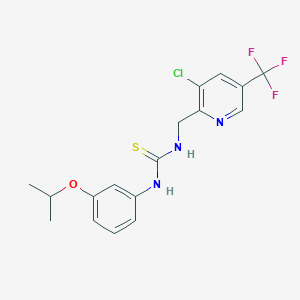
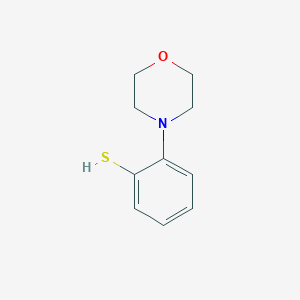
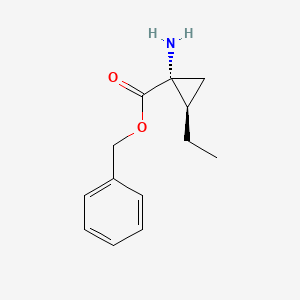
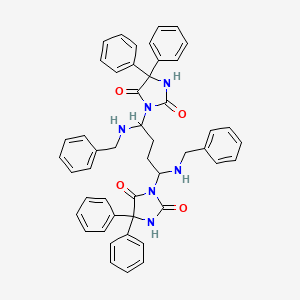
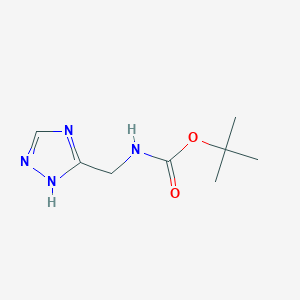
![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
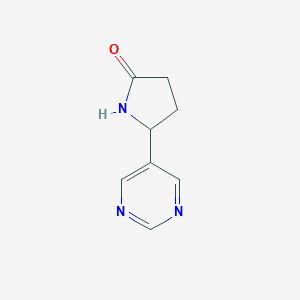
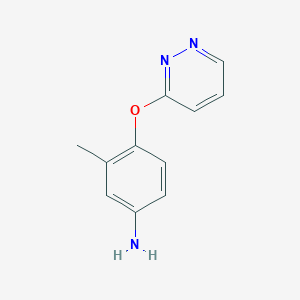
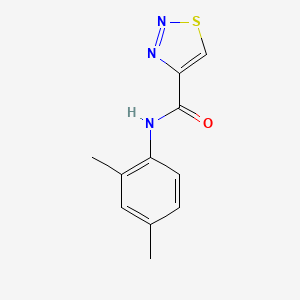
![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)
